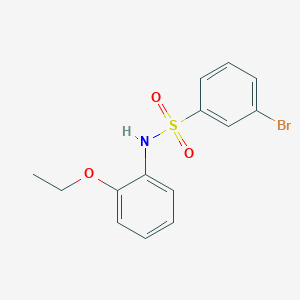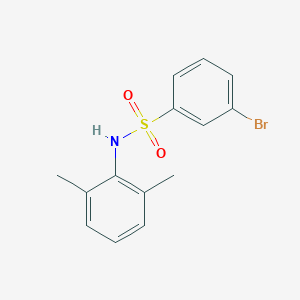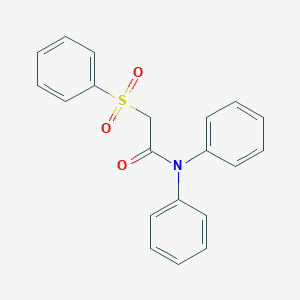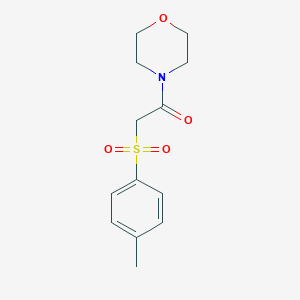![molecular formula C15H17NO3S B262908 Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of benzamide derivative that has a thienyl group attached to the ethyl chain. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The exact mechanism of action of benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- is not fully understood. However, it has been suggested that it may act as a dopamine receptor agonist, which could explain its potential use in the treatment of Parkinson's disease and schizophrenia. It has also been suggested that it may act as a sodium channel blocker, which could explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which could explain its potential therapeutic effects in Parkinson's disease and schizophrenia. It has also been found to reduce the activity of certain enzymes that are involved in the inflammatory response, which could explain its anti-inflammatory properties. Additionally, it has been found to inhibit the activity of certain ion channels, which could explain its anticonvulsant and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, which makes it a readily available compound for researchers. Additionally, it has been found to have various potential applications in different fields, which makes it a versatile compound for research purposes. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-. One direction is to further investigate its potential use as a therapeutic agent for the treatment of Parkinson's disease and schizophrenia. Another direction is to explore its potential applications in the field of organic electronics, particularly as a semiconductor material. Additionally, further studies could be conducted to better understand its mechanism of action and to design experiments that specifically target its effects.
Synthesemethoden
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-thiopheneethanol with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield the target compound. Another method involves the reaction of 2-thiopheneethanamine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as sodium carbonate.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease and schizophrenia. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Eigenschaften
Molekularformel |
C15H17NO3S |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
3,5-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C15H17NO3S/c1-18-12-8-11(9-13(10-12)19-2)15(17)16-6-5-14-4-3-7-20-14/h3-4,7-10H,5-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
IRXOQPOEJDSCHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CS2)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CS2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)



![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)

![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)